N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine
Description
N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine is a propane-1,3-diamine derivative featuring a furan-2-ylmethyl group and a 2-methoxyethyl substituent on its nitrogen atoms. Such compounds are often explored in medicinal chemistry and catalysis due to their chelating capabilities and tunable electronic properties .
Properties
IUPAC Name |
N'-(furan-2-ylmethyl)-N'-(2-methoxyethyl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-14-9-7-13(6-3-5-12)10-11-4-2-8-15-11/h2,4,8H,3,5-7,9-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQPJHNJPXWURM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCCN)CC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine typically involves the reaction of 2-furylmethylamine with 2-methoxyethylamine and a suitable alkylating agent such as 1,3-dibromopropane. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and more efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form the corresponding amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Primary and secondary amines.
Substitution: Various substituted amines and diamines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting various biochemical pathways. The furan ring and diamine structure can facilitate binding to specific molecular targets.
Comparison with Similar Compounds
Substituent Variations in Propane-1,3-diamine Derivatives
The propane-1,3-diamine scaffold is highly modular. Key structural analogs include:
Key Observations :
- Aromatic vs. Aliphatic Substituents: Pyridyl (6-Me-DPPN) and quinolinyl (2-QuinoPN) groups enhance metal-binding affinity and stability in coordination complexes compared to furyl or methoxyethyl substituents .
- Hydrophilicity : Methoxyethyl and tetrahydrofuran-derived substituents increase solubility in polar solvents compared to phenyl or bulky aromatic groups .
- Biological Activity: Quinoline-containing derivatives (e.g., 2-QuinoPN) exhibit antimicrobial properties, while furylmethyl analogs are less studied in this context .
Physicochemical Properties and Stability
- Molecular Weight: ~220–260 g/mol for furylmethyl derivatives, lower than pyridyl/quinolinyl analogs (300–350 g/mol) .
- Solubility : Methoxyethyl and tetrahydrofuran groups improve water solubility, whereas phenyl or adamantane substituents increase lipophilicity .
- Stability : Oxalate salt forms (e.g., ) enhance crystalline stability, whereas free bases may require inert storage conditions .
Commercial and Research Status
- Availability : Many analogs (e.g., N-(2-Furylmethyl)-N-(2-phenylethyl)propane-1,3-diamine oxalate) are discontinued for commercial use, indicating challenges in scalability or niche applications .
- Research Gaps: Limited data on the target compound’s spectroscopic characterization (e.g., NMR, HRMS) and biological profiling suggest opportunities for further study.
Biological Activity
N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine is an organic compound characterized by the presence of a furan ring and a diamine structure. This compound has garnered interest in biological research due to its potential antimicrobial and anticancer properties. The following sections will delve into its biological activities, mechanisms of action, and relevant research findings.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted on various strains of bacteria demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be promising, suggesting its potential as a novel antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies showed that this compound induced apoptosis in cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves the activation of caspase pathways, leading to programmed cell death.
Case Study: Breast Cancer Cell Line
In a controlled experiment using MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in:
- IC50 Value : 25 µM
- Apoptotic Index : Increased by 40% compared to control groups.
The biological activity of this compound is attributed to its structural features:
- Furan Ring : Facilitates interactions with cellular enzymes and receptors.
- Diamine Structure : Enhances binding affinity to biological targets.
These interactions can disrupt various biochemical pathways, contributing to its antimicrobial and anticancer effects.
Synthetic Routes and Applications
The synthesis of this compound typically involves the reaction between 2-furylmethylamine and 2-methoxyethylamine using alkylating agents like 1,3-dibromopropane in solvents such as ethanol or methanol under reflux conditions. This synthetic approach not only provides a pathway for producing the compound but also highlights its potential applications in medicinal chemistry.
Comparative Studies
Comparative studies with similar compounds have revealed unique properties of this compound. For example:
| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|
| This compound | 32 | 25 |
| N-(2-Furylmethyl)-N-(2-hydroxyethyl)propane-1,3-diamine | 64 | 40 |
| N-(2-Thienylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine | 128 | Not tested |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
